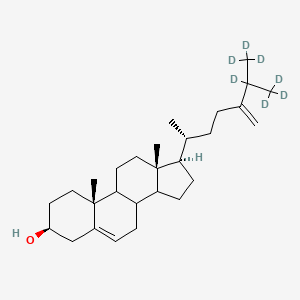

Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol

Description

Structural Characterization of Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol

IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name is:

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol .

Molecular formula :

$$ \text{C}{28}\text{H}{37}\text{D}_7\text{O} $$ (405.7 g/mol) .

Key structural features :

- Sterol backbone : A cyclopenta[a]phenanthrene core with 17 carbon atoms.

- Side chain : A deuterated heptan-2-yl group with a methylidene double bond at position 5.

- Deuterium labeling : Seven deuterium atoms replace hydrogen at positions 25, 26 (three D atoms), and 27 (three D atoms) on the side chain .

Table 1: Molecular Formula and Weight Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Deuterium Position(s) |

|---|---|---|---|

| This compound | $$ \text{C}{28}\text{H}{37}\text{D}_7\text{O} $$ | 405.7 | C25, C26 (×3), C27 (×3) |

| Ergosta-5,24(28)-dien-3beta-ol | $$ \text{C}{28}\text{H}{46}\text{O} $$ | 398.7 | None |

Stereochemical Configuration and Deuterium Labeling Patterns

The compound exhibits rigid stereochemistry due to its sterol backbone and side-chain modifications:

Core stereochemistry :

Deuterium distribution :

This labeling pattern ensures minimal structural perturbation while enabling isotopic tracking in metabolic studies .

Comparative Analysis with Non-deuterated Ergosta-5,24(28)-dien-3beta-ol

The deuterated and non-deuterated analogs differ primarily in isotopic composition and analytical behavior:

Table 2: Structural and Functional Differences

| Property | Deuterated Compound (D7) | Non-deuterated Compound (H46) |

|---|---|---|

| Molecular Weight | 405.7 g/mol | 398.7 g/mol |

| Side-Chain Stability | Enhanced metabolic stability due to D-enrichment | Standard stability |

| Analytical Detection | Distinctive isotopic signature in MS/NMR | Standard response in MS/NMR |

| Biological Role | Tracer for sterol metabolism studies | Natural precursor in ergosterol biosynthesis |

Non-deuterated compound data from PubChem .

Key implications :

Properties

CAS No. |

209112-82-3 |

|---|---|

Molecular Formula |

C28H46O |

Molecular Weight |

405.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18,20,22-26,29H,3,7-8,10-17H2,1-2,4-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1/i1D3,2D3,18D |

InChI Key |

INDVLXYUCBVVKW-PNQHCZJJSA-N |

SMILES |

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=C)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Purity |

> 95% |

tag |

Ergostanol Impurities |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Hydrogen-Deuterium Exchange

The foundational approach for introducing deuterium into sterols involves base-catalyzed hydrogen-deuterium (H/D) exchange. For ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol, this process targets the methyl and methylidene groups at positions 25–27. The parent sterol undergoes reaction with deuterium oxide (D2O) in the presence of a strong base, such as sodium methoxide (NaOCH3), at elevated temperatures (80–100°C). Under these conditions, acidic protons adjacent to electron-withdrawing groups (e.g., double bonds) are selectively replaced by deuterium.

Key reaction parameters:

-

Temperature: 80–100°C

-

Catalyst: 0.1–0.5 M NaOCH3 in anhydrous tetrahydrofuran (THF)

-

Deuterium source: D2O (99.9% isotopic purity)

-

Reaction time: 48–72 hours

This method achieves approximately 85–90% deuteration at the target positions but requires subsequent purification to remove non-deuterated byproducts.

Sodium Borodeuteride Reduction

An alternative route involves the reduction of a ketone intermediate with sodium borodeuteride (NaBD4). The parent sterol is first oxidized to introduce a ketone group at position 6, forming 6-oxo-3α,5α-cycloergosta-5,24(28)-dien-3beta-ol. Subsequent treatment with NaBD4 in deuterated methanol (CD3OD) reduces the ketone to a deuterated alcohol while introducing three additional deuterium atoms at positions 6 and 7.

Optimized conditions:

-

Solvent: CD3OD (99.8% D)

-

Temperature: 0–4°C (to minimize over-reduction)

-

Stoichiometry: 1.2 equivalents NaBD4 per ketone group

-

Reaction time: 4–6 hours

This method yields a tri-deuterated product, which is further subjected to acid-catalyzed rearrangement to restore the Δ5 double bond and introduce additional deuterium at positions 25–27.

Industrial-Scale Production Techniques

Continuous-Flow Deuteration Reactors

Industrial synthesis employs continuous-flow reactors to enhance deuteration efficiency and scalability. These systems utilize fixed-bed catalysts (e.g., palladium on carbon) under high-pressure deuterium gas (D2). The parent sterol dissolved in deuterated ethyl acetate (CD3COOCD3) is passed through the reactor at 50–60°C, achieving >95% deuteration at positions 25–27 within 12 hours.

Table 1: Industrial Deuteration Parameters

| Parameter | Value |

|---|---|

| Reactor type | Fixed-bed continuous flow |

| Catalyst | 5% Pd/C (w/w) |

| Pressure | 10–15 bar D2 |

| Temperature | 50–60°C |

| Solvent | CD3COOCD3 |

| Residence time | 12 hours |

| Deuteration efficiency | 95–98% |

Challenges in Scalability

-

Isotopic dilution: Trace protons in solvents or catalysts reduce deuteration efficiency. Solutions include using ultra-dry solvents (H2O < 10 ppm) and pre-treating catalysts with D2.

-

Byproduct formation: Over-reduction of double bonds occurs at >60°C, necessitating precise temperature control.

Reaction Optimization and Catalytic Systems

Homogeneous vs. Heterogeneous Catalysis

Homogeneous catalysts like Wilkinson’s catalyst (RhCl(PPh3)3) offer higher selectivity for deuteration at allylic positions but are costly and difficult to recover. Heterogeneous systems (e.g., PtO2) are preferred industrially due to recyclability, albeit with slightly lower selectivity.

Table 2: Catalyst Performance Comparison

| Catalyst | Selectivity (%) | Deuterium Incorporation (%) | Reusability |

|---|---|---|---|

| RhCl(PPh3)3 | 92 | 88 | Low |

| PtO2 | 85 | 95 | High |

| Pd/C | 78 | 98 | Moderate |

Solvent Effects on Deuteration

Polar aprotic solvents (e.g., deuterated dimethylformamide, DMF-d7) enhance reaction rates by stabilizing transition states. Non-polar solvents (e.g., C6D6) favor selective deuteration at less hindered sites.

Purification and Analytical Validation

Chromatographic Techniques

Post-synthesis purification employs high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD). A typical method uses a C18 column (250 × 4.6 mm, 5 μm) and a gradient of deuterated acetonitrile (CD3CN) in D2O (70:30 to 95:5 over 30 minutes).

Table 3: HPLC Purification Parameters

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 (250 × 4.6 mm) | CD3CN/D2O gradient | 1.0 mL/min | ELSD |

Spectroscopic Confirmation

-

Nuclear Magnetic Resonance (NMR): 2H NMR (76.8 MHz) confirms deuterium placement. Key signals include δ 1.25–1.35 ppm (C-25–27 D7) and δ 5.15 ppm (Δ24(28) double bond).

-

Mass Spectrometry (MS): High-resolution ESI-MS shows a molecular ion at m/z 405.7 [M+H]+, with a 7 Da shift compared to the non-deuterated analog .

Chemical Reactions Analysis

Types of Reactions

Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), often used in acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), typically used in anhydrous solvents.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide), often used in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or alkanes, and substitution may yield halogenated compounds or other derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity

Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol has been studied for its role in inhibiting fungal growth. It is structurally related to ergosterol and functions as a precursor in the biosynthesis pathway of ergosterol in fungi. The inhibition of ergosterol synthesis is crucial as ergosterol is essential for fungal cell membrane integrity. Research indicates that azole antifungals target the sterol C14-demethylase enzyme (CYP51), leading to the accumulation of toxic sterols like eburicol which can disrupt fungal viability .

Potential Antiproliferative Effects

Recent studies have highlighted the compound's potential in synergistic combinations with other ergosterol biosynthesis inhibitors against Leishmania amazonensis. This suggests that this compound could contribute to developing new treatments for parasitic infections .

Biochemical Research

Metabolic Studies

As a labeled compound (with deuterium), this compound serves as a valuable tool in metabolic studies. Its incorporation into metabolic pathways can help elucidate the roles of sterols in cellular functions and interactions within biological systems. This application is particularly relevant in studying sterol metabolism in fungi and plants .

Investigating Sterol Biosynthesis

The compound can be used to trace biosynthetic pathways involving sterols due to its unique isotopic labeling. This application aids researchers in understanding how different sterols are synthesized and modified within various organisms .

Material Science Applications

Polymer Development

Research indicates that derivatives of ergosterol can be utilized in creating biocompatible polymers. The unique structural properties of this compound may enhance the mechanical properties and stability of these materials when incorporated into polymer matrices. This application is still under exploration but holds promise for developing sustainable materials .

Mechanism of Action

The mechanism of action of ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol involves its interaction with cell membranes and its role in modulating membrane fluidity and structure. The deuterium atoms in the compound may also influence its metabolic stability and interactions with enzymes involved in sterol biosynthesis. Molecular targets include enzymes such as sterol methyltransferases and sterol desaturases, which play key roles in the biosynthesis and regulation of sterols.

Comparison with Similar Compounds

Similar Compounds

Ergosta-5,24(28)-dien-3beta-ol:

Chalinasterol: Another sterol with a similar structure, found in marine organisms.

Ostreasterol: A sterol compound with similar biological properties, also found in marine organisms.

Uniqueness

Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms can enhance the compound’s stability and allow for more precise tracking in metabolic studies. Additionally, its unique isotopic composition makes it a valuable tool in the study of sterol biosynthesis and metabolism.

Biological Activity

Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol is a deuterated derivative of ergosta-5,24(28)-dien-3beta-ol. This compound is part of the sterol family and plays a significant role in various biological processes. Its unique isotopic labeling with deuterium enhances its utility in research related to sterol metabolism and biosynthesis pathways.

- Molecular Formula : C28H37D7O

- Molecular Weight : 403.70 g/mol

- CAS Number : 145693-07-8

- IUPAC Name : (3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

1. Antifungal Properties

Ergosta derivatives are known for their antifungal activities due to their role in the ergosterol biosynthesis pathway. This compound serves as a precursor in this pathway and has been shown to exhibit antifungal effects by inhibiting the growth of pathogenic fungi such as Candida and Aspergillus species. Studies indicate that ergosterol and its derivatives can disrupt fungal cell membrane integrity and function by altering sterol composition within the membrane .

2. Anticancer Potential

Recent research has highlighted the anticancer potential of ergosterol and related compounds. For instance, extracts containing ergosterol demonstrated significant anti-proliferative effects against Hep G2 liver cancer cells with an IC50 value of 263.53 μg/mL. The mechanisms involved include induction of apoptosis and inhibition of cell migration . Ergosta derivatives have shown promise in targeting apoptotic pathways through molecular docking studies against proteins like Bcl-2 and VEGFR .

3. Cholesterol Modulation

Sterols play a crucial role in cholesterol metabolism. Ergosta derivatives have been investigated for their ability to modulate cholesterol levels in various biological systems. Their structural similarity to cholesterol allows them to influence cholesterol homeostasis and potentially serve as therapeutic agents for hypercholesterolemia .

Case Studies

- Antifungal Activity Against Candida albicans :

- In Vitro Studies on Hepatocarcinoma :

Table: Comparison of Biological Activities

| Activity | Mechanism | Target Organism/Cell Line | IC50/Effect |

|---|---|---|---|

| Antifungal | Disruption of cell membrane integrity | Candida, Aspergillus | Varies by species |

| Anticancer | Induction of apoptosis | Hep G2 (liver cancer cells) | IC50 = 263.53 μg/mL |

| Cholesterol modulation | Influence on cholesterol metabolism | Various eukaryotic cells | Not specified |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol, and how can its purity be validated?

- Methodological Answer : Synthesis requires precise deuteration at positions 25–27, typically achieved via catalytic hydrogen-deuterium exchange or deuterated precursor incorporation. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium placement and mass spectrometry (MS) to verify isotopic enrichment (>99% D7). Purity validation should combine high-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detection, supplemented by thermal stability assays (e.g., thermogravimetric analysis) .

Q. How should researchers design experiments to track metabolic pathways using this deuterated sterol?

- Methodological Answer : Use isotope-ratio mass spectrometry (IRMS) or liquid chromatography-tandem MS (LC-MS/MS) to trace deuterium-labeled metabolites. Experimental controls must include non-deuterated analogs to distinguish isotopic effects. Dose-response studies and time-course sampling are critical to account for metabolic turnover rates. Ensure deuterium stability under physiological conditions via pre-experiment stability assays .

Q. What are the best practices for storing and handling this compound to prevent isotopic exchange?

- Methodological Answer : Store the compound in inert atmospheres (argon or nitrogen) at –20°C to minimize H/D exchange. Solvent selection is critical: avoid protic solvents (e.g., water, alcohols) and use deuterated solvents (e.g., DMSO-d6) for stock solutions. Regularly validate isotopic integrity via NMR during long-term studies .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing high-purity deuterated ergostane derivatives?

- Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory) to model hydrogen-deuterium exchange kinetics and identify optimal catalysts. Pair this with factorial design of experiments (DoE) to screen variables like temperature, pressure, and solvent polarity. Validate predictions using small-scale reactions monitored by real-time MS .

Q. What strategies resolve contradictory data in studies involving deuterium isotope effects (DIEs) of this compound?

- Methodological Answer : Contradictions often arise from solvent interactions or kinetic vs. thermodynamic DIEs. Use multi-technique validation: compare NMR chemical shifts, kinetic isotope effect (KIE) measurements, and computational simulations. Apply multivariate statistical analysis (e.g., principal component analysis) to isolate variables causing discrepancies .

Q. How can AI-driven tools enhance the analysis of deuterium-labeled sterol interactions in membrane dynamics?

- Methodological Answer : Integrate molecular dynamics (MD) simulations with machine learning (ML) models trained on deuterium quadrupolar coupling constants from solid-state NMR. Use platforms like COMSOL Multiphysics to simulate membrane fluidity changes under varying deuteration levels. Validate predictions with neutron scattering or fluorescence anisotropy assays .

Q. What methodologies ensure reproducibility in studies using this compound across different laboratories?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles: share raw NMR/MS spectra, synthetic protocols, and computational scripts via repositories like Zenodo. Include detailed metadata (e.g., solvent lot numbers, instrument calibration logs). Cross-validate results through collaborative round-robin experiments .

Data Management and Validation

Q. How should researchers manage large datasets from isotopic tracing studies involving this compound?

- Methodological Answer : Use structured databases (e.g., SQL or NoSQL) to catalog isotopic ratios, retention times, and spectral data. Implement version control for computational models (e.g., Git) and automate data preprocessing with scripts (Python/R). Adhere to journal-specific data deposition policies, such as linking datasets to DOIs in supplementary materials .

Q. What validation protocols are essential for ensuring deuterium incorporation accuracy in structural studies?

- Methodological Answer : Combine orthogonal techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.